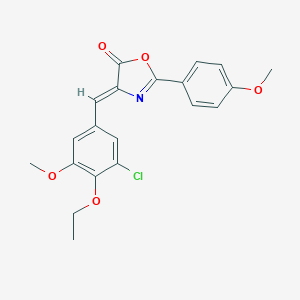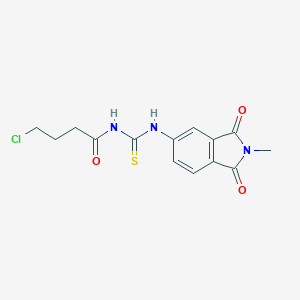
4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CEMB or CEMBONE, and it belongs to the class of oxazolone derivatives.
Mécanisme D'action
CEMB exerts its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
CEMB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CEMB in laboratory experiments is its high potency and specificity towards its biological targets. However, one of the limitations of using CEMB is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CEMB. One area of interest is the development of novel derivatives of CEMB that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of CEMB in various diseases, including cancer, inflammation, and bacterial and fungal infections. Additionally, further studies are needed to elucidate the mechanisms of action of CEMB and its derivatives, as well as their potential toxicity and side effects in vivo.
Méthodes De Synthèse
The synthesis of CEMB involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of acetic anhydride and a catalyst. The resulting product is then treated with phosphorus oxychloride and urea to yield CEMB.
Applications De Recherche Scientifique
CEMB has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities.
Propriétés
Formule moléculaire |
C20H18ClNO5 |
|---|---|
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
(4Z)-4-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H18ClNO5/c1-4-26-18-15(21)9-12(11-17(18)25-3)10-16-20(23)27-19(22-16)13-5-7-14(24-2)8-6-13/h5-11H,4H2,1-3H3/b16-10- |
Clé InChI |
DGIJGAMSTXFRPQ-YBEGLDIGSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283718.png)
![N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283721.png)
![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)

![1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283729.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B283731.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![1-(3-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283733.png)
![1-(3-chloro-4-methylphenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283734.png)
![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283735.png)
![3,5-dichloro-2-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283737.png)
![3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283738.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283739.png)
![4-sec-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283740.png)